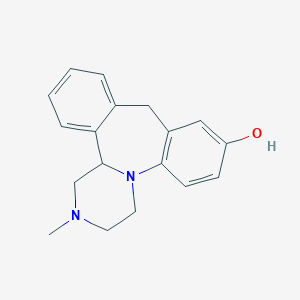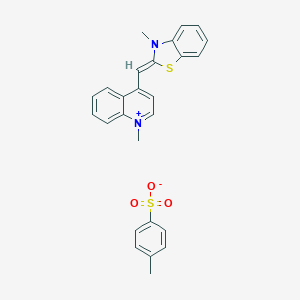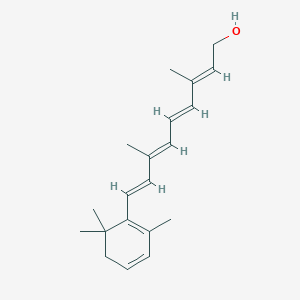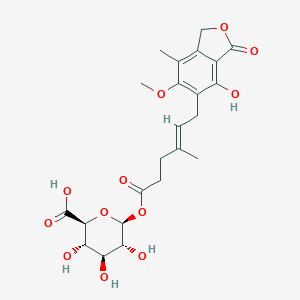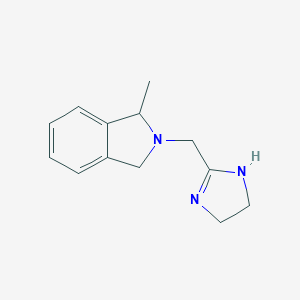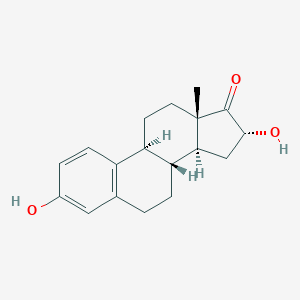
16alpha-Hydroxyestrone
Vue d'ensemble
Description
16alpha-Hydroxyestrone (16α-OH-E1), also known as hydroxyestrone or estra-1,3,5(10)-triene-3,16α-diol-17-one, is an endogenous steroidal estrogen and a major metabolite of estrone . It is also an intermediate in the biosynthesis of estriol .
Synthesis Analysis
16alpha-Hydroxyestrone is a metabolite formed during the catabolism of estrone by the liver through the hydroxylation of the carbon at position 16 by cytochrome P450 (CYP) family enzymes, including CYP3A4 and 3A5 .Molecular Structure Analysis
The molecular formula of 16alpha-Hydroxyestrone is C18H22O3 . The molecular weight is 286.4 g/mol . The IUPAC name is (8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .Chemical Reactions Analysis
As an electrophilic reactive metabolite, 16alpha-Hydroxyestrone can form covalent adducts with proteins . The majority of the adducted peptides occur in lysine residues following stabilization of the Schiff base formed with 16alpha-Hydroxyestrone by reduction or via Heyns rearrangement, yielding the stable α-hydroxyamine and ketoamine adducts .Physical And Chemical Properties Analysis
16alpha-Hydroxyestrone is a 16alpha-hydroxy steroid, a secondary alpha-hydroxy ketone, a 3-hydroxy steroid, and a 17-oxo steroid . It is functionally related to estrone .Applications De Recherche Scientifique
Prostate Cancer Research
16α-OHE1: has been linked to an increased risk of prostate cancer. Studies have shown that antibodies from prostate cancer patients demonstrate high binding to 16α-OHE1-Estrogen Receptor (ER) complexes, suggesting a potential antigenic role in the disease . This interaction could be pivotal in understanding the pathogenesis of prostate cancer and developing targeted therapies.
Estrogenic Activity Assessment
As a metabolite of estrone, 16α-OHE1 exhibits estrogenic properties. Its relative binding affinity for estrogen receptors and its potential irreversible binding nature make it a subject of interest in assessing estrogenic activity in various tissues . This could be particularly relevant in studying conditions like osteoporosis, where estrogen plays a protective role.
Breast Cancer Pathophysiology
The ratio of 16α-OHE1 to 2-hydroxyestrone is considered significant in the pathophysiology of breast cancer. The balance between these metabolites may influence the development and progression of breast cancer, making 16α-OHE1 a key molecule for research in this field .
Biomarker Development
Research has indicated that 16α-OHE1 could serve as a biomarker for certain diseases. For instance, its adducts with histone proteins have been identified as high-affinity antigens for autoantibodies in rheumatoid arthritis, suggesting its potential as a diagnostic marker .
Hormonal Therapy
16α-OHE1: has been used in hormonal therapy, particularly in Europe, where its diacetate ester form has been marketed for medical use. Its estrogenic potency and effects on uterine weight and antigonadotropic activity are areas of active investigation .
Endocrine Disruption Studies
Due to its potent estrogenic effects, 16α-OHE1 is studied for its role as an endocrine disruptor. Understanding its impact on hormonal balance and receptor binding can provide insights into how environmental and dietary factors may influence endocrine health .
Safety And Hazards
16alpha-Hydroxyestrone has been linked with multiple diseases . As an electrophilic reactive metabolite, covalent binding to proteins is thought to constitute one of the possible mechanisms in the onset of deleterious health outcomes associated with 16alpha-Hydroxyestrone .
Relevant Papers Several papers have been published on 16alpha-Hydroxyestrone. For instance, a study titled “16α-Hydroxyestrone: Mass Spectrometry-Based Methodologies for the Identification of Covalent Adducts Formed with Blood Proteins” discusses the identification of covalent adducts of 16alpha-Hydroxyestrone . Another paper titled “Effect of metal ions on the stable adduct formation of 16alpha-Hydroxyestrone with a primary amine via the Heyns rearrangement” investigates the effects of metal ions on the reactions of 16alpha-Hydroxyestrone .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-QFXBJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901047947 | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
16alpha-Hydroxyestrone | |
CAS RN |
566-76-7 | |
| Record name | 16α-Hydroxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene-3,16α-diol-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16.ALPHA.-HYDROXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY611949JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 16alpha-Hydroxyestrone (16alpha-OHE1) and how does it differ from other estrogen metabolites?
A1: 16alpha-Hydroxyestrone is a metabolite of 17beta-estradiol, a primary estrogen hormone. Unlike 2-hydroxyestrone, another major metabolite considered less biologically active, 16alpha-OHE1 exhibits significant estrogenic activity. [, , , , , ] It can bind to estrogen receptors and exert effects on various tissues, including breast, bone, and uterus.
Q2: How does 16alpha-OHE1 interact with estrogen receptors?
A2: 16alpha-OHE1, similar to 17beta-estradiol, can bind to and activate estrogen receptors (ERs), particularly ERα, leading to downstream effects on gene transcription and cellular responses. [] Studies in MCF-7 and T47D breast cancer cells demonstrated that 16alpha-OHE1 displayed comparable or even greater mitogenic potency compared to 17beta-estradiol, highlighting its significant estrogenic activity. []
Q3: How does the route of administration influence the effects of 16alpha-OHE1?
A3: Research suggests that the route of 16alpha-OHE1 administration can influence its tissue-specific effects. While continuous subcutaneous release of 16alpha-OHE1 in ovariectomized rats demonstrated estrogen agonist activity on bone, it showed partial agonist activity on uterine tissue and lowered serum cholesterol. [] This highlights the complexity of 16alpha-OHE1's actions and the importance of considering different administration routes in research.
Q4: Is there a relationship between 16alpha-OHE1 and breast cancer risk?
A4: While some studies suggest a potential link between elevated 16alpha-OHE1 levels and increased breast cancer risk [, , , , , ], other research has not found a strong association. [, ] The relationship is complex and likely influenced by various factors, including individual variations in estrogen metabolism, genetics, and lifestyle. Further research is needed to fully understand the role of 16alpha-OHE1 in breast cancer development.
Q5: Can dietary factors influence the levels of 16alpha-OHE1?
A5: Yes, dietary factors can influence estrogen metabolism and potentially impact 16alpha-OHE1 levels. Studies have shown that:
- Soy consumption may increase the ratio of 2-hydroxyestrone to 16alpha-OHE1, potentially shifting estrogen metabolism toward a less estrogenic profile. [, , , ]
- Flaxseed supplementation has been associated with increased urinary 2-hydroxyestrone levels, but not 16alpha-OHE1, suggesting a potential shift in estrogen metabolism. []
- Prune consumption may decrease the excretion of 16alpha-OHE1, but this effect did not significantly alter the 2-hydroxyestrone to 16alpha-OHE1 ratio. []
- Seaweed supplementation, in conjunction with soy consumption, has shown potential to increase the ratio of 2-hydroxyestrone to 16alpha-OHE1. []
Q6: What are the implications of the opposing effects of 16alpha-OHE1 on bone and breast tissue?
A6: The dual nature of 16alpha-OHE1, acting as an estrogen agonist in bone while potentially increasing breast cancer risk, presents a challenge for therapeutic interventions. [, ] Developing strategies to selectively target its effects on different tissues is crucial. Further research is needed to fully understand the mechanisms underlying these tissue-specific actions and to explore potential therapeutic targets.
Q7: How is 16alpha-OHE1 measured in research studies?
A7: Various analytical methods are employed to measure 16alpha-OHE1 levels, including:
- Enzyme immunoassays (EIAs): Offer a rapid and cost-effective approach for measuring 16alpha-OHE1 in urine, but their sensitivity and reproducibility can vary. [, ]
- Gas chromatography-mass spectrometry (GC-MS): Considered the gold standard for estrogen metabolite quantification, providing high sensitivity and specificity. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




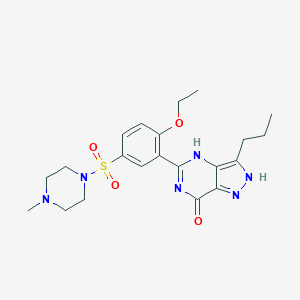
![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
